
Hydrazine, N-(3-(octylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, N-(3-(octylamino)propyl)- is a chemical compound with the molecular formula C11H27N3. It is a derivative of hydrazine, which is a well-known reducing agent and base used in various industrial and pharmaceutical applications. This compound is characterized by the presence of an octylamino group attached to the hydrazine moiety, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, N-(3-(octylamino)propyl)- typically involves the reaction of hydrazine with an appropriate octylamine derivative. One common method is the reductive amination of hydrazine with octylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of Hydrazine, N-(3-(octylamino)propyl)- may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, N-(3-(octylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Hydrazine, N-(3-(octylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent for the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydrazine, N-(3-(octylamino)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the octylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: The parent compound, known for its strong reducing properties and use in rocket fuel.
Phenylhydrazine: A derivative used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Methylhydrazine: Another derivative with applications in the production of pesticides and pharmaceuticals.
Uniqueness
Hydrazine, N-(3-(octylamino)propyl)- is unique due to the presence of the octylamino group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63884-39-9 |
|---|---|
Formule moléculaire |
C11H27N3 |
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
N-(3-hydrazinylpropyl)octan-1-amine |
InChI |
InChI=1S/C11H27N3/c1-2-3-4-5-6-7-9-13-10-8-11-14-12/h13-14H,2-12H2,1H3 |
Clé InChI |
BSKQLYMVEKEDHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


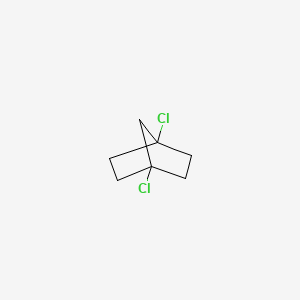
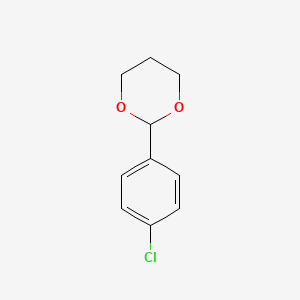
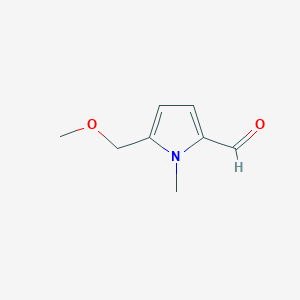
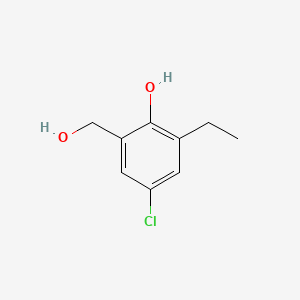
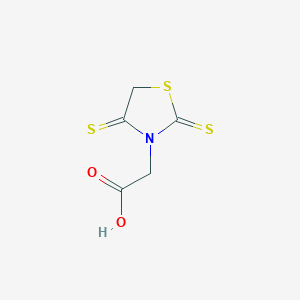

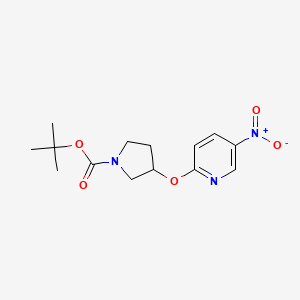
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
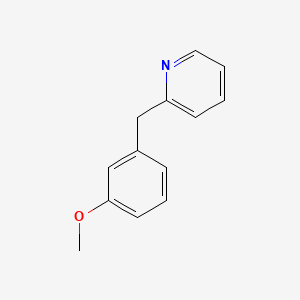
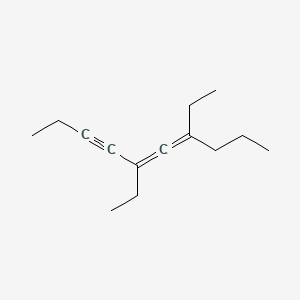
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
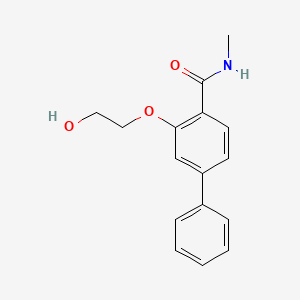
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
